molecular formula C15H19N3O6 B13813125 L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-

L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-

Cat. No.: B13813125
M. Wt: 337.33 g/mol
InChI Key: BGGKRFZYJZIAOK-JTQLQIEISA-N
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Description

L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- is a synthetic compound with the molecular formula C15H19N3O6 and a molecular weight of 337.33 g/mol. It is also known by its IUPAC name, 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid. This compound is a derivative of L-alanine and is often used in peptide synthesis and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- typically involves the protection of amino groups using carbobenzyloxy (Cbz) groups. The process begins with the reaction of L-alanine with phenylmethoxycarbonyl chloride to form the protected amino acid. This intermediate is then coupled with glycylglycine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the carbobenzyloxy protecting group.

    Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbobenzyloxy group.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include deprotected peptides, oxidized derivatives, and substituted analogs .

Scientific Research Applications

L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex peptides and proteins.

    Biology: The compound is employed in studies involving enzyme-substrate interactions and protein folding.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound finds applications in the production of biocompatible materials and as a building block for various biochemical assays.

Mechanism of Action

The mechanism of action of L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets . The pathways involved include peptide bond formation and hydrolysis, which are crucial for various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Carbobenzyloxy-glycylglycyl-L-alanine
  • N-Benzyloxycarbonylglycylglycyl-L-alanine
  • Z-Gly-Gly-Ala-OH

Uniqueness

L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- is unique due to its specific structure, which allows for selective interactions with biological targets. Its carbobenzyloxy protecting group provides stability during synthesis and can be easily removed under controlled conditions.

Properties

Molecular Formula

C15H19N3O6

Molecular Weight

337.33 g/mol

IUPAC Name

(2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C15H19N3O6/c1-10(14(21)22)18-13(20)8-16-12(19)7-17-15(23)24-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,23)(H,18,20)(H,21,22)/t10-/m0/s1

InChI Key

BGGKRFZYJZIAOK-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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